molecular formula C10H18O B1660195 alpha,alpha-Dimethyl-4-methylenecyclohexanemethanol CAS No. 7299-42-5

alpha,alpha-Dimethyl-4-methylenecyclohexanemethanol

Cat. No. B1660195
CAS RN: 7299-42-5
M. Wt: 154.25 g/mol
InChI Key: SQIFACVGCPWBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha,alpha-Dimethyl-4-methylenecyclohexanemethanol, also known as δ-Terpineol, is a chemical compound with the molecular formula C10H18O . It belongs to the class of organic compounds known as menthane monoterpenoids .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexane ring with a methylene (CH2) group at the 4th position and two methyl (CH3) groups attached to the alpha carbon . The molecular weight of this compound is 154.2493 .


Physical And Chemical Properties Analysis

This compound has a boiling point of 218.6ºC at 760 mmHg and a density of 0.91g/cm3 .

Scientific Research Applications

Metal Complexes of Chiral Tetradentate Ligands

Research on chiral N(2)O(2) tetradentate ligands, synthesized from precursors like alpha,alpha-Dimethyl-4-methylenecyclohexanemethanol, has shown their coordination as neutral tetradentate ligands to metal ions like Ni(II) and Cu(II). These ligands have significant implications in stereochemistry and metal complex formation (Cross et al., 1999).

Asymmetric Synthesis of Alpha-Amino Acids

Innovative chiral iminic glycine reagents derived from 1,5-dimethyl-4-phenylimidazolidin-2-one, closely related to this compound, have been utilized for the diastereoselective alkylation in asymmetric synthesis of alpha-amino acids. This methodology has broad applications in the synthesis of both acyclic and heterocyclic alpha-amino acids (Guillena & Nájera, 2000).

Toxicity Studies of Crude MCHM

Crude 4-methylcyclohexanemethanol (MCHM), a compound structurally related to this compound, was studied for its toxicity. This study revealed that crude MCHM and its constituents have low to moderate acute and subchronic oral toxicity, providing essential information for environmental and health safety assessments (Paustenbach et al., 2015).

Stereochemical Implications in Organic Synthesis

Research involving alpha,alpha'-annulation of 2,6-prenyl-substituted cyclohexanone derivatives, which are structurally similar to this compound, indicates significant stereochemical implications in organic synthesis, particularly in the formation of bicyclo[3.3.1]nonane-trione derivatives (Nuhant et al., 2007).

Enzymatic Systems in Plant Sterol Biosynthesis

A study on plant sterol biosynthesis identified two distinct microsomal oxidative enzymatic systems involved in sterol C4-demethylation. This research highlights the biochemical processes in plants that might involve compounds like this compound (Pascal et al., 1993).

Photosensitized Reactions in Organic Chemistry

Investigations into the photosensitized reactions of dimethyl-1-cyclohexenylcarbinol, which bears similarity to this compound, have contributed to our understanding of organic reaction mechanisms under UV irradiation, particularly in the formation of cyclohexane and cyclohexene derivatives (Marshall & Greene, 1969).

properties

IUPAC Name

2-(4-methylidenecyclohexyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h9,11H,1,4-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIFACVGCPWBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(=C)CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223266
Record name alpha,alpha-Dimethyl-4-methylenecyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7299-42-5, 17023-62-0
Record name δ-Terpineol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7299-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha-Dimethyl-4-methylenecyclohexanemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha,alpha-Dimethyl-4-methylenecyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α-dimethyl-4-methylenecyclohexanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name delta-Terpineol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha,alpha-Dimethyl-4-methylenecyclohexanemethanol
Reactant of Route 2
alpha,alpha-Dimethyl-4-methylenecyclohexanemethanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
alpha,alpha-Dimethyl-4-methylenecyclohexanemethanol
Reactant of Route 4
Reactant of Route 4
alpha,alpha-Dimethyl-4-methylenecyclohexanemethanol
Reactant of Route 5
Reactant of Route 5
alpha,alpha-Dimethyl-4-methylenecyclohexanemethanol
Reactant of Route 6
Reactant of Route 6
alpha,alpha-Dimethyl-4-methylenecyclohexanemethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.